molecular formula C10H12N4 B8752820 1-methyl-3-(2-methylpyridin-4-yl)-1H-pyrazol-5-amine

1-methyl-3-(2-methylpyridin-4-yl)-1H-pyrazol-5-amine

Cat. No. B8752820
M. Wt: 188.23 g/mol
InChI Key: ZTOROUMJLLUOLX-UHFFFAOYSA-N
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Patent
US08785468B2

Procedure details

To a 100 ml flask was added 3-(2-methylpyridin-4-yl)-3-oxopropanenitrile 16.1.C, (465 mg, 2.9 mmole), 10 ml of MeOH and methyl hydrazine (249 μl, 7.26 mmole). The reaction was stirred at 70° C. for 8 hours at which time the solvent was removed with a stream of nitrogen. The crude product was purified by using a silica gel column (eluting with 5% MeOH in DCM) to give of 1-methyl-3-(2-methylpyridin-4-yl)-1H-pyrazol-5-amine 16.1.D as a yellow film (317 mg 49% yield). (Note: converted to HCl salt).
Quantity
465 mg
Type
reactant
Reaction Step One
Name
methyl hydrazine
Quantity
249 μL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([C:8](=O)[CH2:9][C:10]#[N:11])[CH:5]=[CH:4][N:3]=1.[CH3:13][NH:14][NH2:15]>CO>[CH3:13][N:14]1[C:10]([NH2:11])=[CH:9][C:8]([C:6]2[CH:5]=[CH:4][N:3]=[C:2]([CH3:1])[CH:7]=2)=[N:15]1

Inputs

Step One
Name
Quantity
465 mg
Type
reactant
Smiles
CC1=NC=CC(=C1)C(CC#N)=O
Name
methyl hydrazine
Quantity
249 μL
Type
reactant
Smiles
CNN
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 70° C. for 8 hours at which time the solvent
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed with a stream of nitrogen
CUSTOM
Type
CUSTOM
Details
The crude product was purified
WASH
Type
WASH
Details
a silica gel column (eluting with 5% MeOH in DCM)

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
CN1N=C(C=C1N)C1=CC(=NC=C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 49%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.